[3-(ethoxycarbonyl)phenyl]phosphinic acid
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Overview
Description
[3-(Ethoxycarbonyl)phenyl]phosphinic acid: is an organic compound characterized by the presence of a phosphinic acid group attached to a phenyl ring, which is further substituted with an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(ethoxycarbonyl)phenyl]phosphinic acid typically involves the reaction of a suitable phosphinic acid derivative with an ethoxycarbonyl-substituted benzene. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions: [3-(Ethoxycarbonyl)phenyl]phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines.
Scientific Research Applications
Chemistry: In chemistry, [3-(ethoxycarbonyl)phenyl]phosphinic acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it valuable for developing new compounds and materials.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving phosphinic acids. Its structural similarity to natural phosphates and phosphonates makes it a useful tool for probing biological systems.
Medicine: In medicine, this compound has potential applications as a drug precursor or active pharmaceutical ingredient. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Industry: In industrial applications, this compound can be used as a catalyst or additive in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing and material science.
Mechanism of Action
The mechanism by which [3-(ethoxycarbonyl)phenyl]phosphinic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The phosphinic acid group can mimic the behavior of natural phosphates, allowing it to bind to active sites and modulate biological activity. This interaction can influence various biochemical pathways and processes, leading to the desired effects.
Comparison with Similar Compounds
- [3-(Methoxycarbonyl)phenyl]phosphinic acid
- [3-(Propoxycarbonyl)phenyl]phosphinic acid
- [3-(Butoxycarbonyl)phenyl]phosphinic acid
Comparison: Compared to these similar compounds, [3-(ethoxycarbonyl)phenyl]phosphinic acid is unique due to its specific ethoxycarbonyl substitution. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets. The ethoxycarbonyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
(3-ethoxycarbonylphenyl)-hydroxy-oxophosphanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O4P/c1-2-13-9(10)7-4-3-5-8(6-7)14(11)12/h3-6H,2H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBANHJYJGUNTL-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)[P+](=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4P+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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